Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure
93102-05-7 structure
商品名:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS番号:93102-05-7
MF:C13H23NOSi
メガワット:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 化学的及び物理的性質

名前と識別子

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
    • Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
    • Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
    • N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
    • N-(Methoxymethyl)-N-
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
    • N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
    • benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
    • n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • Benzen
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
    • (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
    • (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
    • [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
    • N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
    • N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
    • N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
    • NSC 601818
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
    • n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
    • N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
    • BP-12704
    • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
    • N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
    • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
    • 93102-05-7
    • N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
    • N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
    • N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
    • n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
    • N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
    • N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
    • N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
    • AM87445
    • NSC-601818
    • PB24674
    • N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
    • F0001-2246
    • n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
    • GS-3053
    • benzyl-methoxymethyltrimethylsilanylmethylamine
    • A21270
    • N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
    • MFCD00674005
    • N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
    • BB 0263001
    • EN300-54483
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
    • N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
    • N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
    • A905491
    • DTXSID30326563
    • benzyl(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
    • N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
    • N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
    • CS-0010304
    • N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
    • N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
    • N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
    • N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
    • benzyl(methoxymethyl)trimethylsilanylmethylamine
    • N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
    • benzyl methoxymethyl trimethylsilylmethyl amine
    • SY001990
    • N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
    • AKOS009156524
    • J-800249
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
    • n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
    • BCP27203
    • N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
    • S00978
    • Benzyl(methoxymethyl)trimethylsilylmethylamine
    • N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
    • n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
    • NSC601818
    • N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
    • B1938
    • N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
    • N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
    • N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
    • N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
    • SCHEMBL102928
    • LB-0211
    • N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
    • N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
    • FT-0649644
    • J-640250
    • N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
    • C13H23NOSi
    • N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
    • N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
    • AC-5090
    • RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
    • BBL103310
    • STL557120
    • DB-011187
    • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
    • MDL: MFCD00674005
    • インチ: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
    • InChIKey: RPZAAFUKDPKTKP-UHFFFAOYSA-N
    • ほほえんだ: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
    • BRN: 4311216

計算された属性

  • せいみつぶんしりょう: 237.154891g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 237.154891g/mol
  • 単一同位体質量: 237.154891g/mol
  • 水素結合トポロジー分子極性表面積: 12.5Ų
  • 重原子数: 16
  • 複雑さ: 185
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.928 g/mL at 25 °C(lit.)
  • ふってん: 78°C/0.6mmHg(lit.)
  • フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
  • 屈折率: n20/D 1.492(lit.)
  • ようかいど: Soluble in chloroform, ethyl acetate.
  • PSA: 12.47000
  • LogP: 3.38820
  • かんど: Moisture & Light Sensitive
  • ようかいせい: 未確定

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NA 1993 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • 包装グループ:
  • リスク用語:R36/37/38
  • 危険レベル:3
  • ちょぞうじょうけん:0-10°C

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046916-100g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
100g
¥508.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19412-5g
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94%
93102-05-7 94%
5g
¥1918.00 2022-07-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001990-5g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 Tech. 90%
5g
¥26.00 2024-07-09
Chemenu
CM101585-100g
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 95%
100g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046916-10g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
10g
¥61.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010235-50G
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
93102-05-7 97%
50g
¥ 165.00 2023-04-12
abcr
AB137348-5 g
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; .
93102-05-7 97%
5 g
€70.70 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N813733-1g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
1g
¥29.00 2022-09-28
Ambeed
A715932-25g
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
93102-05-7 90%
25g
$17.0 2025-02-21
eNovation Chemicals LLC
D402676-25g
Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
93102-05-7 97%
25g
$300 2024-06-05

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, rt
リファレンス
Oxazole compound with antifungal activity and preparation method
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ;  170 min, rt
リファレンス
Synthesis of novel 4-substituted imidazolidines
Gao, Bin-heng; Chen, Ken; Xu, Liang, Hecheng Huaxue, 2011, 19(3), 291-294

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
リファレンス
Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents
Padwa, Albert; Dent, William, Journal of Organic Chemistry, 1987, 52(2), 235-44

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ;  rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
リファレンス
Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol
, Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
リファレンス
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition
Kotian, Pravin L.; Lin, Tsu-Hsing; El-Kattan, Yahya; Chand, Pooran, Organic Process Research & Development, 2005, 9(2), 193-197

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ;  -5 °C
1.3 -5 °C; overnight, -5 °C → rt
リファレンス
Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  overnight, 10 - 15 °C; 15 min, rt
リファレンス
Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles
Li, Shuo-ning; Yu, Bin; Liu, Jia; Li, Hong-lian; Na, Risong, Synlett, 2016, 27(2), 282-286

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Water ;  10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ;  30 min, 0 °C
リファレンス
Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study
Sankar, Ulaganathan; Surya Kumar, Ch. Venkata; Subramanian, V.; Balasubramanian, K. K.; Mahalakshimi, S., Journal of Organic Chemistry, 2016, 81(6), 2340-2354

ごうせいかいろ 10

はんのうじょうけん
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
リファレンス
Synthesis of methyl pyrrolidine-3-carboxylate
Xie, Honglei; Jia, Yunhong; Cai, Dong, Huaxue Tongbao, 2011, 74(9), 850-852

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  16 h, 0 - 25 °C
リファレンス
Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions
Whitby, Landon R.; Ando, Yoshio; Setola, Vincent; Vogt, Peter K.; Roth, Bryan L.; et al, Journal of the American Chemical Society, 2011, 133(26), 10184-10194

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 2 h, rt
リファレンス
Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation
Shi, Jin; Stover, James S.; Whitby, Landon R.; Vogt, Peter K.; Boger, Dale L., Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041

ごうせいかいろ 14

はんのうじょうけん
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
リファレンス
Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
リファレンス
Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer
Min, Rui ; Wu, Weibin; Wang, Mingzhong; Tang, Lin; Chen, Dawei; et al, Molecules, 2019, 24(10),

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ;  2 h
リファレンス
Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols
, United States, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives
Hosomi, Akira; Sakata, Yasuyuki; Sakurai, Hideki, Chemistry Letters, 1984, (7), 1117-20

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Methanol ;  0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ;  1 h, rt
リファレンス
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer
Tang, Lin; Wu, Weibin; Zhang, Cunlong; Shi, Zhichao; Chen, Dawei; et al, Bioorganic Chemistry, 2021, 114,

ごうせいかいろ 19

はんのうじょうけん
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 1 h, 0 °C; 72 h, rt
リファレンス
Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders
, World Intellectual Property Organization, , ,

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials

benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
A905491
清らかである:99%/99%
はかる:1kg/500g
価格 ($):377.0/221.0